N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS.ClH/c16-11-12(22-20-13(11)17)14(21)19-10-6-15(7-10,8-18)9-4-2-1-3-5-9;/h1-5,10H,6-8,18H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXDDCDNCKRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=C(C(=NS3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring and an aminomethyl group attached to a cyclobutyl structure. Its molecular formula is C13H12Cl2N3OS, and it has a molecular weight of approximately 364.68 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloro-1,2-thiazole-5-carboxylic acid with aminomethyl derivatives under controlled conditions. The process may include several steps such as cyclization and purification to achieve the desired purity and yield.
Antimicrobial Activity
Research indicates that compounds similar to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Studies have also highlighted the antioxidant capabilities of thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage .
The exact mechanism by which N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in microbial resistance or oxidative pathways.
Study 1: Antimicrobial Efficacy
In a study published in PubMed, researchers synthesized various aminomethyl derivatives and tested their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .
Study 2: Antioxidant Activity Assessment
Another study focused on evaluating the antioxidant properties of thiazole derivatives through DPPH radical scavenging assays. The findings suggested that these compounds could significantly reduce free radical concentrations in a dose-dependent manner .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped based on shared motifs, such as cyclobutyl/cycloalkyl systems, thiazole/oxadiazole heterocycles, or hydrochlorides. Below is a detailed comparison:
Table 1: Key Structural and Molecular Comparisons
Key Observations from Structural Comparisons
Core Systems: The target compound and rel-(1r,3r)-N-(3-(Aminomethyl)-3-phenylcyclobutyl)-2,5-dimethylbenzamide hydrochloride share a cyclobutyl core with a phenyl group, but the latter replaces the dichlorothiazole with a dimethylbenzamide group. The oxadiazole-based compound replaces the thiazole ring with a 1,2,4-oxadiazole, which is less electronegative and may influence hydrogen-bonding interactions.
The furan-morpholine analog introduces a morpholine group, enhancing solubility but possibly reducing membrane permeability compared to the target compound’s thiazole-carboxamide.
Pharmacological Implications: Hydrochloride salts (common in all listed compounds) improve aqueous solubility and bioavailability. The dichlorinated thiazole in the target compound may confer higher metabolic stability compared to non-halogenated analogs like the oxadiazole derivative .
Research Findings and Functional Comparisons
- Binding Affinity : Cyclobutyl cores are associated with conformational rigidity, which may enhance selectivity for specific targets (e.g., G protein-coupled receptors, as suggested by ).
- Solubility vs. Permeability: The hydrochloride salt and carboxamide linker in the target compound likely improve solubility over non-ionized analogs, but the dichlorothiazole’s hydrophobicity may offset this advantage .
- Safety Profiles: Compounds like rel-(1r,3r)-N-(3-(Aminomethyl)-3-phenylcyclobutyl)-2,5-dimethylbenzamide hydrochloride include safety guidelines (e.g., P201, P210 codes), suggesting similar handling precautions for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
